Lithium, 1-pentadecynyl-
CAS No.: 105563-08-4
Cat. No.: VC19197536
Molecular Formula: C15H27Li
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105563-08-4 |
|---|---|
| Molecular Formula | C15H27Li |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | lithium;pentadec-1-yne |
| Standard InChI | InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1 |
| Standard InChI Key | JVBWYKJNZNYLDV-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CCCCCCCCCCCCCC#[C-] |
Introduction
Chemical Identity and Nomenclature
Lithium, 1-pentadecynyl- belongs to the class of organolithium reagents, characterized by a direct bond between lithium and a carbon atom. Its systematic IUPAC name is lithium pentadec-1-ynide, reflecting the presence of a terminal alkyne group () at the first carbon of a 15-carbon chain . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 214.3 g/mol | PubChem |
| CAS Registry Number | 105563-08-4 | PubChem |
| InChI Key | JVBWYKJNZNYLDV-UHFFFAOYSA-N | PubChem |
| SMILES Notation | PubChem |
The compound’s structure comprises a linear alkyl chain with a terminal triple bond, stabilized by the lithium counterion. This configuration enables nucleophilic reactivity at the alkyne terminus, a feature exploited in synthetic chemistry .
Synthesis and Reaction Conditions
Lithium, 1-pentadecynyl- is synthesized via deprotonation of 1-pentadecyne using strong bases such as butyllithium () under inert conditions. Patent CN101148433B details a method for producing related alkyllithium intermediates, emphasizing the role of organic amine catalysts (e.g., triethylamine, tetramethylethylenediamine) in enhancing reaction efficiency.
Catalytic Deprotonation Mechanism
The synthesis involves:
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Substrate Preparation: 1-Pentadecyne is dissolved in an inert solvent (e.g., hexane, tetrahydrofuran).
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Base Addition: Butyllithium (4.2 N in hexane) is added dropwise at low temperatures ( to ) to avoid side reactions.
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Catalysis: Organic amines (e.g., triethylamine) facilitate lithium-halogen exchange, achieving yields exceeding 98% .
Representative Procedure (Adapted from CN101148433B ):
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Reactants: 0.1 mol 1-pentadecyne, 0.15 mol .
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Conditions: , 1–4 hours, hexane solvent.
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Workup: Quenching with water, acid washing, and vacuum distillation yield the lithium adduct as a pink oily residue.
Structural and Spectroscopic Features
Molecular Geometry
The compound’s 3D conformation, derived from PubChem’s computational data , shows a linear alkyne chain with lithium coordination at the triple bond. The group adopts an sp-hybridized geometry, with bond lengths of approximately (C≡C) and (C−Li) .
Spectroscopic Characterization
Reactivity and Applications
Carbon-Carbon Bond Formation
Lithium, 1-pentadecynyl- serves as a nucleophile in alkylation and coupling reactions. For example, it reacts with carbonyl compounds (e.g., ketones, aldehydes) to form propargyl alcohols, intermediates in pharmaceutical synthesis .
Industrial Relevance
Patent CN101148433B highlights its utility in synthesizing pentadecanol, a precursor to astaxanthin (a carotenoid antioxidant). Key steps include:
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Wittig Reaction: The lithium reagent reacts with aldehydes to form elongated alkenes.
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Hydrogenation: Subsequent reduction yields saturated alcohols.
Future Research Directions
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Catalytic Efficiency: Optimizing amine catalysts for lower-temperature syntheses.
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Application Expansion: Exploring roles in polymer chemistry or nanomaterials.
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Thermodynamic Profiling: Direct measurement of enthalpy and entropy values.
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